N-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}-L-aspartic acid
Description
N-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}-L-aspartic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chromen ring system, which is known for its biological activity.
Properties
Molecular Formula |
C18H17NO8 |
|---|---|
Molecular Weight |
375.3 g/mol |
IUPAC Name |
(2S)-2-[[2-[(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]acetyl]amino]butanedioic acid |
InChI |
InChI=1S/C18H17NO8/c20-15(19-13(17(23)24)7-16(21)22)8-26-9-4-5-11-10-2-1-3-12(10)18(25)27-14(11)6-9/h4-6,13H,1-3,7-8H2,(H,19,20)(H,21,22)(H,23,24)/t13-/m0/s1 |
InChI Key |
SAGDIVIDRJDDCK-ZDUSSCGKSA-N |
Isomeric SMILES |
C1CC2=C(C1)C(=O)OC3=C2C=CC(=C3)OCC(=O)N[C@@H](CC(=O)O)C(=O)O |
Canonical SMILES |
C1CC2=C(C1)C(=O)OC3=C2C=CC(=C3)OCC(=O)NC(CC(=O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}-L-aspartic acid typically involves multiple steps. The initial step often includes the formation of the chromen ring system through cyclization reactions. This is followed by the introduction of the acetyl group and the attachment of the L-aspartic acid moiety. The reaction conditions usually require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, with careful monitoring of reaction parameters to maintain consistency and quality. Advanced purification techniques, such as chromatography, are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}-L-aspartic acid can undergo various chemical reactions, including:
Oxidation: This reaction can modify the chromen ring, potentially altering its biological activity.
Reduction: Reduction reactions can affect the ketone group within the compound.
Substitution: Substitution reactions can introduce different functional groups, enhancing or modifying the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve specific solvents, controlled temperatures, and sometimes the use of catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
N-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}-L-aspartic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}-L-aspartic acid involves its interaction with specific molecular targets. The chromen ring system can interact with enzymes or receptors, potentially inhibiting or activating certain biological pathways. The acetyl and aspartic acid moieties may also play roles in binding to proteins or other biomolecules, influencing the compound’s overall activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
